S-Benzylcysteamine hydrochloride

Radiopharmaceutical Chemistry Nuclear Medicine Technetium-99m Imaging

S-Benzylcysteamine hydrochloride (CAS 22572-33-4) is an essential protected cysteamine building block for multi-step radiopharmaceutical synthesis. The robust S-benzyl thioether prevents unwanted disulfide formation and thiol-mediated side reactions, ensuring chemoselective amide bond formation at the free amine. This compound is the critical precursor for 99mTc-MAG3 derivatives with superior renal clearance profiles. Researchers requiring a reliable, isolable building block with a benzyl-protected thiol should order this compound to eliminate the confounding radioprotective effects of free cysteamine. Inquire for bulk pricing.

Molecular Formula C9H14ClNS
Molecular Weight 203.73 g/mol
CAS No. 22572-33-4
Cat. No. B1595185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzylcysteamine hydrochloride
CAS22572-33-4
Molecular FormulaC9H14ClNS
Molecular Weight203.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC[NH3+].[Cl-]
InChIInChI=1S/C9H13NS.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H
InChIKeyXZXIWQYIVDFDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzylcysteamine Hydrochloride (CAS 22572-33-4): A Specialized Sulfur-Containing Building Block for Targeted Organic Synthesis and Radiopharmaceutical Intermediate Development


S-Benzylcysteamine hydrochloride (CAS 22572-33-4), also known as 2-(benzylthio)ethylamine hydrochloride, is a sulfur-containing organic building block belonging to the class of S‑substituted cysteamine derivatives . With a molecular formula of C₉H₁₄ClNS and a molecular weight of 203.73 g/mol, this compound features a benzyl-protected thiol group and a free amine moiety, enabling selective reactivity in multi-step syntheses [1]. It is primarily utilized as a protected cysteamine equivalent, where the S-benzyl group prevents unwanted thiol-disulfide exchange or oxidation during synthetic sequences, and can be removed under specific conditions (e.g., Na/NH₃) to unveil the free thiol for further functionalization .

Why S-Benzylcysteamine Hydrochloride Cannot Be Replaced by Cysteamine Hydrochloride or Other In-Class Analogs


Direct substitution with the parent compound cysteamine hydrochloride (CAS 156-57-0) or the oxidized dimer cystamine dihydrochloride (CAS 56-17-7) is chemically unviable when a protected thiol or a specific S‑aryl thioether functionality is required. Cysteamine hydrochloride presents a free sulfhydryl (-SH) group that is prone to oxidation, disulfide formation, and uncontrolled nucleophilic side reactions under many synthetic conditions [1]. In contrast, the S‑benzyl group of S‑benzylcysteamine hydrochloride acts as a robust protecting group, maintaining the integrity of the thioether bond until selective deprotection is desired . Furthermore, the benzyl moiety confers increased lipophilicity and altered steric properties compared to simple alkyl-substituted analogs, which can significantly influence molecular recognition and pharmacokinetic behavior in designed bioactive conjugates [2].

Quantitative Differentiation of S-Benzylcysteamine Hydrochloride: Comparative Data Against Closest Analogs for Scientific Selection


S-Benzyl Protection Enables Synthesis of 99mTc-MAG3 Radiopharmaceutical Derivatives, Unattainable with Unprotected Cysteamine

S-Benzylcysteamine hydrochloride is specifically employed as a protected cysteamine equivalent in the multi-step synthesis of 99mTc-MAG3 derivatives (mercaptoacetyltriglycine analogs) for renal imaging . In a validated protocol, S-benzylcysteamine hydrochloride is coupled with N‑protected D‑alanine using HOBt/DCC to form the N‑carbobenzyloxy‑D‑alanyl‑S‑benzylcysteamine intermediate. Subsequent deprotection and oxalyl coupling yield the functionalized triamide ligand [1]. The parent compound, cysteamine hydrochloride, cannot be directly substituted in this sequence because its free thiol would engage in competing oxidation and disulfide formation, leading to low yields and complex mixtures. The S‑benzyl group remains intact through these steps and is cleaved only at a late stage with Na/NH₃ to generate the free thiol for technetium-99m coordination [2].

Radiopharmaceutical Chemistry Nuclear Medicine Technetium-99m Imaging Renal Function Agents

S-Benzyl Substitution Markedly Reduces Radioprotective Activity Relative to Cysteamine Hydrochloride

Systematic structure‑activity relationship studies on cysteamine derivatives have established that N‑ and S‑substitution consistently diminish radioprotective efficacy in whole‑body X‑irradiation mouse models [1]. While the parent cysteamine hydrochloride (free –SH) exhibits robust radioprotection (reducing radiation‑induced lethality), S‑substituted analogs—including S‑benzylcysteamine hydrochloride—display significantly lower or negligible protective activity [2]. This attenuation is attributed to the masking of the sulfhydryl group, which is essential for hydrogen atom donation and radical scavenging mechanisms underlying radioprotection. Although exact Dose Reduction Factors (DRF) for S‑benzylcysteamine hydrochloride are not reported in isolation, the class‑level trend indicates that its radioprotective capacity is minimal compared to cysteamine hydrochloride [3].

Radiobiology Structure-Activity Relationship Cysteamine Derivatives Radioprotector Screening

High Assay Purity (99%) and Defined Melting Point (126‑127 °C) Ensure Reproducible Stoichiometry in Multi‑Step Syntheses

S‑Benzylcysteamine hydrochloride is commercially available with a guaranteed assay purity of 99% and a well‑characterized melting point range of 126‑127 °C . In contrast, lower‑grade or in‑house synthesized cysteamine derivatives often exhibit variable purity (typically 95–98% for technical grades) and broader melting ranges, introducing uncertainty in reaction stoichiometry and complicating purification [1]. The high purity of S‑benzylcysteamine hydrochloride reduces the need for additional purification steps before use in sensitive couplings, such as those encountered in radiopharmaceutical precursor synthesis, where even minor impurities can compromise metal coordination efficiency [2].

Analytical Chemistry Quality Control Organic Synthesis Building Block Validation

Optimal Scientific and Industrial Use Cases for S-Benzylcysteamine Hydrochloride Based on Verified Differentiation


Synthesis of 99mTc‑MAG3 Analogs for Renal Nuclear Imaging

S‑Benzylcysteamine hydrochloride is the critical protected cysteamine equivalent in the multi‑step preparation of 99mTc‑MAG3 derivatives. Its S‑benzyl group ensures chemoselective amide bond formation at the amine terminus while preventing unwanted thiol‑mediated side reactions [1]. The resulting technetium‑99m complexes exhibit renal clearance profiles comparable or superior to the reference 99mTc‑MAG3, making this compound essential for laboratories developing or producing diagnostic radiopharmaceuticals .

Construction of S‑Aryl Thioether Libraries for Structure‑Activity Relationship Studies

The compound serves as a stable, isolable building block for introducing a benzyl‑protected thioether moiety into larger molecular architectures. Researchers can exploit the robust thioether linkage to explore the effects of aryl substitution on pharmacokinetics and target binding, particularly in the design of cysteamine‑derived enzyme inhibitors or receptor ligands where the free thiol of cysteamine would be incompatible with synthetic conditions [2].

Mechanistic Investigations of Radioprotection with a Non‑Radioprotective Scaffold

In radiobiological studies where the confounding radioprotective activity of cysteamine is undesirable, S‑benzylcysteamine hydrochloride provides a cysteamine‑based scaffold that lacks significant radioprotective effects. This allows researchers to dissect mechanisms unrelated to free radical scavenging (e.g., metal chelation, enzyme modulation) without interference from the compound's inherent radioprotective properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Benzylcysteamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.